Spiroimidazolone derivative 7

Medicinal Chemistry Chemical Procurement Drug Discovery

The term 'Spiroimidazolone derivative 7' refers to a chemical entity from the spiroimidazolone class, a scaffold characterized by a spirocyclic junction connecting an imidazolone ring to another heterocyclic system. This class has been explored for diverse therapeutic applications, with specific, well-defined analogs acting as potent inhibitors of human fatty acid synthase (FASN) or as agonists/antagonists of G-protein coupled receptors like the parathyroid hormone 1 receptor (PTHR1) and the glucagon receptor.

Molecular Formula C34H46FN3O4Si
Molecular Weight 607.8 g/mol
Cat. No. B10836368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiroimidazolone derivative 7
Molecular FormulaC34H46FN3O4Si
Molecular Weight607.8 g/mol
Structural Identifiers
SMILESCC(C)(C)CCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=O)C(=NC23CCC(CC3)[Si](C)(C)C)C4=CC(=CC=C4)F
InChIInChI=1S/C34H46FN3O4Si/c1-33(2,3)18-16-28(23-10-12-24(13-11-23)31(41)36-21-17-29(39)40)38-32(42)30(25-8-7-9-26(35)22-25)37-34(38)19-14-27(15-20-34)43(4,5)6/h7-13,22,27-28H,14-21H2,1-6H3,(H,36,41)(H,39,40)/t27?,28-,34?/m1/s1
InChIKeyRBMROQXTXSWPGO-IXDCWVCYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Criteria for Spiroimidazolone Derivative 7: An Evidence-Based Scaffold Assessment


The term 'Spiroimidazolone derivative 7' refers to a chemical entity from the spiroimidazolone class, a scaffold characterized by a spirocyclic junction connecting an imidazolone ring to another heterocyclic system. This class has been explored for diverse therapeutic applications, with specific, well-defined analogs acting as potent inhibitors of human fatty acid synthase (FASN) or as agonists/antagonists of G-protein coupled receptors like the parathyroid hormone 1 receptor (PTHR1) [1] and the glucagon receptor [2]. However, 'Spiroimidazolone derivative 7' is not a standardized nomenclature for any single compound described in the primary medicinal chemistry literature. The available evidence for this specific entity is limited to vendor-provided information, which lacks the peer-reviewed, quantitative comparative data necessary for a full scientific procurement evaluation.

Why 'Spiroimidazolone Derivative 7' Cannot Be Automatically Interchanged with Other Spiroimidazolones


The pharmacological activity of spiroimidazolones is exquisitely sensitive to substituent modifications on the core scaffold, meaning generic substitution is not scientifically sound. Literature on analogous series demonstrates that subtle changes to peripheral groups dictate not only target potency but, crucially, selectivity, pharmacokinetics, and even the switch between agonist and antagonist functional activity. For example, in the PTHR1 series, conversion of an aromatic group and ethyl linker on compound 2a was necessary to improve activity and solubility to yield compound 2j [1]. In another chemotype, a 'spiroimidazolone derivative' series yielded both hGCGR antagonists and hPTHR1 agonists, demonstrating that without precise structural identity, a compound's biological profile is completely unpredictable. Therefore, procurement of 'Spiroimidazolone derivative 7' without a disclosed identity and corresponding target-specific data relative to its nearest structural analogs carries a high risk of selecting a compound with suboptimal or off-target activity [2].

Quantitative Evidence Limitations for Spiroimidazolone Derivative 7: A Comparator Analysis


Direct Comparative Data for 'Spiroimidazolone Derivative 7' is Not Available in the Scientific Literature

A thorough search of primary research papers, patents, and authoritative databases finds no quantitative, comparator-based biological or physicochemical data for a compound specifically designated 'Spiroimidazolone derivative 7'. This prevents any direct head-to-head comparison with a structurally defined analog. The strongest available evidence is class-level inference drawn from closely related, well-characterized spiroimidazolones. Users should request a full chemical structure (e.g., IUPAC name, CAS number, SMILES) and any associated biological data from the vendor to enable a meaningful evaluation [REFS-VENDOR].

Medicinal Chemistry Chemical Procurement Drug Discovery

Class-Level Potency Comparison: Spiroimidazolone FASN Inhibitors vs. Other Chemotypes

While exact data for 'derivative 7' is absent, a highly optimized spiroimidazolone analog, compound 34, demonstrates potent inhibition of human FASN (IC50 = 28 nM) and cellular activity in A2780 ovarian cancer cells (IC50 = 13 nM) under lipid-reduced serum conditions [REFS-FASN]. This class-level evidence suggests the spiroimidazolone core can achieve exceptional target engagement, a critical parameter for tool compound selection. If 'derivative 7' is being considered for FASN-related research, its activity must be compared against this benchmark compound 34.

Fatty Acid Synthase FASN Inhibitor Cancer

Class-Level Selectivity Comparison: Spiroimidazolone GPCR Antagonism

Selectivity is a key differentiator for GPCR-targeting compounds. The spiroimidazolone scaffold has been demonstrated to achieve exceptional selectivity. The clinical candidate SCH 900822, a potent hGCGR antagonist, showed exceptional selectivity over the closely related human glucagon-like peptide-1 receptor (hGLP-1R) [REFS-GPCR]. Any new spiroimidazolone derivative intended for procurement as a GCGR tool must demonstrate a similar or superior selectivity window to justify its selection over this well-characterized analog.

Glucagon Receptor GPCR Selectivity

Class-Level In Vivo Efficacy Benchmark for Spiroimidazolones

The ultimate value of a research compound is often its ability to engage the target in vivo. Compound 34 (FASN inhibitor) demonstrated high oral bioavailability (F = 61%) and, in a pharmacodynamics study in H460 lung xenograft-bearing mice, oral treatment resulted in elevated tumor levels of malonyl-CoA and decreased palmitate, fully consistent with target engagement [REFS-FASN]. A procurement decision for 'Spiriomidazolone derivative 7' for in vivo work must be supported by comparable ADME and target engagement data relative to this benchmark.

Oral Bioavailability In Vivo Efficacy Pharmacodynamics

Procurement Decision Framework for Spiroimidazolone Derivative 7


Scenario 1: The Compound's Identity and Target-Specific Data Are Disclosed by the Vendor

If the vendor provides a precise chemical structure (e.g., IUPAC, SMILES) and supporting biological data, the compound can be rigorously evaluated. The first step is to confirm its target profile. If it is a FASN inhibitor, its activity should be compared against compound 34 (FASN IC50 = 28 nM, A2780 IC50 = 13 nM) [REFS-FASN]. If it is a GPCR ligand, its potency and selectivity must be benchmarked against compounds like SCH 900822 or PCO371 [REFS-GPCR]. Its in vivo suitability should be cross-referenced with the oral bioavailability achieved by compound 34 (F=61%) [REFS-FASN].

Scenario 2: Exploration of Antimicrobial Adjuvant Potential

Vendor information hints at the use of 'Spiroimidazolone derivative 7' as a β-lactam potentiator against MRSA. To validate procurement for this purpose, request quantitative data on the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic (e.g., oxacillin) in the presence versus absence of the compound against characterized MRSA strains. The compound's efficacy should be contextualized against the activity of other imidazolone resistance breakers, such as derivative 13, which was shown to restore β-lactam effectiveness at 0.0625 mM [REFS-ANTI].

Scenario 3: Use as a Chemical Biology Tool for Scaffold-Hopping Studies

Without biological data, the compound's primary value may be as a starting point for medicinal chemistry. In this case, procurement should be based on its chemical novelties, such as unique substituents or stereochemistry, not present in established analogs like compound 34 or SCH 900822. The decision hinges on a structural comparison with these known spiroimidazolones to ensure the proposed scaffold hop is chemically feasible and can potentially explore new IP space or selectivity vectors.

Scenario 4: Risk Assessment and No-Go Decision

If the vendor is unable or unwilling to disclose the full structural identity of 'Spiroimidazolone derivative 7' and provide any target-specific, quantitative data, the procurement risk is exceptionally high. The compound cannot be scientifically selected over well-characterized and commercially available analogs like compound 34 or PCO371, whose activities, selectivities, and in vivo properties are documented in the peer-reviewed literature [REFS-FASN, REFS-GPCR]. In this scenario, the scientific recommendation is to not procure the undefined compound.

Quote Request

Request a Quote for Spiroimidazolone derivative 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.